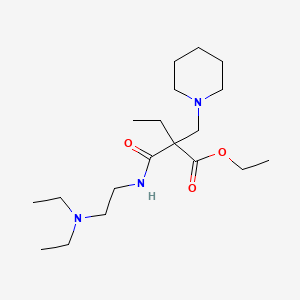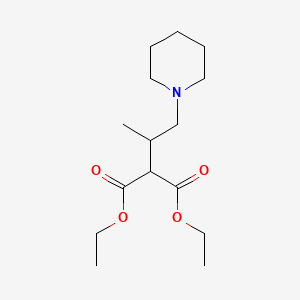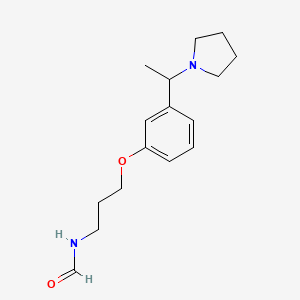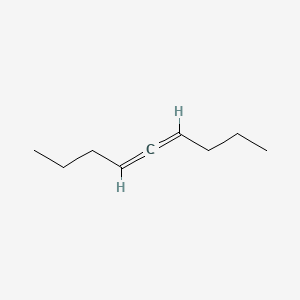
4,5-Nonadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Nonadiene is an organic compound with the molecular formula C₉H₁₆ It is a type of diene, which means it contains two double bonds The structure of this compound consists of a nine-carbon chain with double bonds located at the 4th and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Nonadiene can be synthesized through several methods. One common approach involves the base-induced elimination of hydrogen halides from allylic halides. This method is often used to prepare conjugated dienes, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Nonadiene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of this compound can produce saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Halogens like chlorine or bromine are often used in substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons like nonane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,5-Nonadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Nonadiene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds at the 1st and 3rd positions.
Isoprene: A diene with a similar structure but with a methyl group attached.
1,4-Pentadiene: A diene with double bonds at the 1st and 4th positions.
Uniqueness: 4,5-Nonadiene is unique due to its specific double bond positions, which confer distinct chemical reactivity and properties compared to other dienes. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
821-74-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
NYLHDUHTALIPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
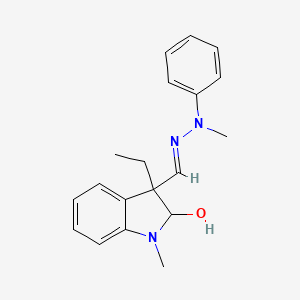
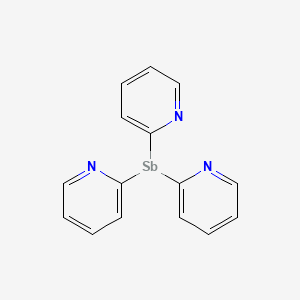
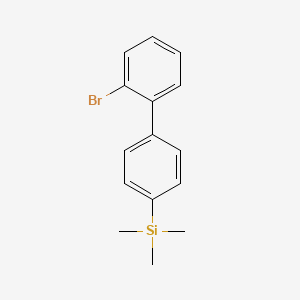
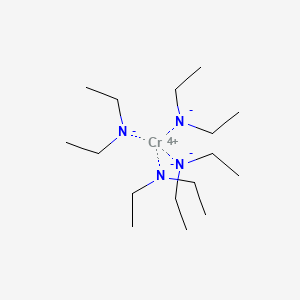
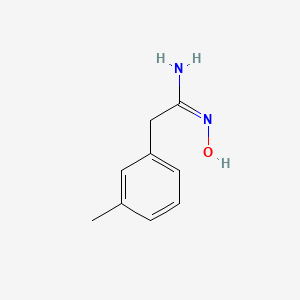
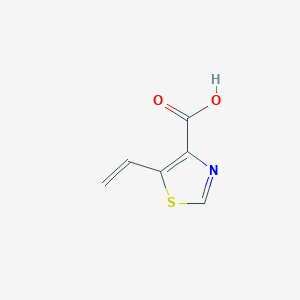
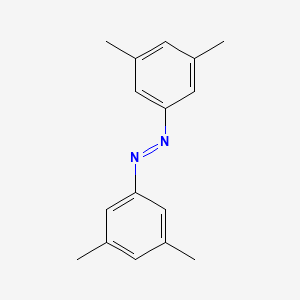
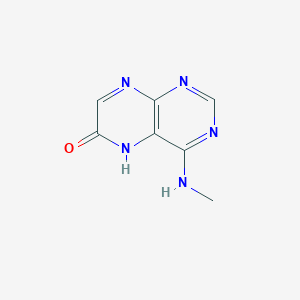
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
